7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
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Overview
Description
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a boronic ester group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through a cyclization reaction of an appropriate precursor.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Borylation Reaction: The boronic ester group is introduced through a Miyaura borylation reaction, which involves the coupling of a halogenated precursor with bis(pinacolato)diboron in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.
Reduction: Reduction reactions can target the carbonyl group in the indolin-2-one core.
Substitution: The fluorine atom and boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions
Major Products
Oxidation: Boronic acids or alcohols.
Reduction: Reduced indolin-2-one derivatives.
Substitution: Substituted indolin-2-one derivatives with various functional groups.
Scientific Research Applications
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the boronic ester group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential as an enzyme inhibitor, particularly in the context of cancer research, where boronic acid derivatives have shown promise as proteasome inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one involves its interaction with molecular targets through its boronic ester and fluorine groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom can enhance the compound’s binding affinity and specificity by participating in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester compound with a fluorine atom, used in similar applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A structurally related compound with a benzoate group instead of an indolin-2-one core.
Uniqueness
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is unique due to its indolin-2-one core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry and materials science, where its unique structure can be leveraged for specific applications .
Properties
IUPAC Name |
7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)9-5-8-6-11(18)17-12(8)10(16)7-9/h5,7H,6H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBYKEGJAYXQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1463054-13-8 |
Source
|
Record name | 7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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